molecular formula C51H33N9 B12608342 2,4,6-Tris(2,6-diphenylpyrimidin-4-yl)-1,3,5-triazine CAS No. 645399-27-5

2,4,6-Tris(2,6-diphenylpyrimidin-4-yl)-1,3,5-triazine

Cat. No.: B12608342
CAS No.: 645399-27-5
M. Wt: 771.9 g/mol
InChI Key: YYGWFRBTZSVLNN-UHFFFAOYSA-N
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Description

2,4,6-Tris(2,6-diphenylpyrimidin-4-yl)-1,3,5-triazine is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes three pyrimidine rings attached to a central triazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Tris(2,6-diphenylpyrimidin-4-yl)-1,3,5-triazine typically involves multicomponent reactions. One efficient method involves the use of commercially available aromatic ketones, aldehydes, and hexamethyldisilazane as a nitrogen source under microwave irradiation. Lewis acids play a crucial role in selectively synthesizing the six-membered heterocycles, including pyrimidines, through annulated processes .

Industrial Production Methods

Industrial production of this compound can be scaled up using similar multicomponent reactions. The use of microwave irradiation and Lewis acids ensures high yields and efficient synthesis. The process can be optimized by adjusting reaction times, temperatures, and the concentration of reactants to achieve the desired product on a larger scale.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Tris(2,6-diphenylpyrimidin-4-yl)-1,3,5-triazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups on the pyrimidine rings are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrimidine derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

2,4,6-Tris(2,6-diphenylpyrimidin-4-yl)-1,3,5-triazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4,6-Tris(2,6-diphenylpyrimidin-4-yl)-1,3,5-triazine involves its interaction with molecular targets through its pyrimidine rings. These interactions can influence various biochemical pathways, depending on the specific application. For example, in medicinal chemistry, the compound may interact with enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Tris(4-pyridyl)-1,3,5-triazine: Similar triazine core but with pyridyl groups instead of diphenylpyrimidinyl groups.

    2,4,6-Tris(2-pyridyl)-1,3,5-triazine: Another triazine derivative with pyridyl groups.

Uniqueness

2,4,6-Tris(2,6-diphenylpyrimidin-4-yl)-1,3,5-triazine is unique due to the presence of diphenyl groups on the pyrimidine rings, which enhances its stability and potential for various applications. The combination of triazine and pyrimidine rings provides a versatile platform for further functionalization and application in diverse fields .

Properties

CAS No.

645399-27-5

Molecular Formula

C51H33N9

Molecular Weight

771.9 g/mol

IUPAC Name

2,4,6-tris(2,6-diphenylpyrimidin-4-yl)-1,3,5-triazine

InChI

InChI=1S/C51H33N9/c1-7-19-34(20-8-1)40-31-43(55-46(52-40)37-25-13-4-14-26-37)49-58-50(44-32-41(35-21-9-2-10-22-35)53-47(56-44)38-27-15-5-16-28-38)60-51(59-49)45-33-42(36-23-11-3-12-24-36)54-48(57-45)39-29-17-6-18-30-39/h1-33H

InChI Key

YYGWFRBTZSVLNN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC=CC=C3)C4=NC(=NC(=N4)C5=NC(=NC(=C5)C6=CC=CC=C6)C7=CC=CC=C7)C8=NC(=NC(=C8)C9=CC=CC=C9)C1=CC=CC=C1

Origin of Product

United States

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